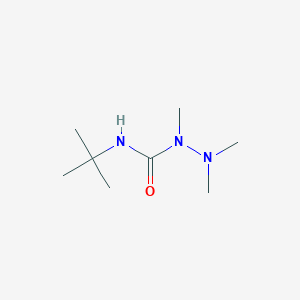
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is a chemical compound that features a tert-butyl group attached to a hydrazine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide typically involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: This compound shares the tert-butyl group but has a different core structure, leading to distinct chemical properties and applications.
N-t-Butyltryptamine: Another compound with a tert-butyl group, but with a tryptamine core, used in different contexts such as psychoactive research.
N-(tert-butyl)-2-methoxypyridin-3-amine: This compound features a tert-butyl group and a pyridine ring, used in medicinal chemistry.
Uniqueness
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is unique due to its specific hydrazine carboxamide structure combined with the tert-butyl groupIts ability to participate in various chemical reactions and its potential use in diverse scientific fields highlight its uniqueness .
Properties
CAS No. |
62917-70-8 |
|---|---|
Molecular Formula |
C8H19N3O |
Molecular Weight |
173.26 g/mol |
IUPAC Name |
3-tert-butyl-1-(dimethylamino)-1-methylurea |
InChI |
InChI=1S/C8H19N3O/c1-8(2,3)9-7(12)11(6)10(4)5/h1-6H3,(H,9,12) |
InChI Key |
PXJNTFVROJKFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















